molecular formula C7H9NO3 B13134334 3,5-Dimethoxypyridin-2(1H)-one CAS No. 62566-57-8

3,5-Dimethoxypyridin-2(1H)-one

Cat. No.: B13134334
CAS No.: 62566-57-8
M. Wt: 155.15 g/mol
InChI Key: PDGLJJKXJJSVSY-UHFFFAOYSA-N
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Description

3,5-Dimethoxypyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C7H9NO3 It is characterized by a pyridine ring substituted with two methoxy groups at the 3 and 5 positions and a keto group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxypyridin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Methoxylation: Introduction of methoxy groups at the 3 and 5 positions of the pyridine ring. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxypyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 3,5-dimethoxypyridin-2-ol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: 3,5-Dimethoxypyridin-2-ol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethoxypyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxypyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and keto groups play a crucial role in its binding affinity and specificity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxypyridin-2-amine: Similar structure but with an amino group instead of a keto group.

    3,5-Dimethylpyridine: Lacks the methoxy groups, resulting in different chemical properties.

    2,6-Dimethoxypyridine: Methoxy groups at different positions, leading to variations in reactivity and applications.

Uniqueness

3,5-Dimethoxypyridin-2(1H)-one is unique due to the presence of both methoxy and keto groups, which confer distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted modifications and interactions in various chemical and biological contexts.

Properties

CAS No.

62566-57-8

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3,5-dimethoxy-1H-pyridin-2-one

InChI

InChI=1S/C7H9NO3/c1-10-5-3-6(11-2)7(9)8-4-5/h3-4H,1-2H3,(H,8,9)

InChI Key

PDGLJJKXJJSVSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CNC1=O)OC

Origin of Product

United States

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